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Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil
containing protein kinases (ROCK1 and ROCK?2).[1][2][3] As a Type | kinase inhibitor, it
functions by competing with ATP for binding to the kinase domain, effectively preventing the
phosphorylation of downstream substrates.[1][2][4][5] The Rho/ROCK signaling pathway is a
critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion,
migration, and proliferation.[6][7] Overactivity of this pathway is implicated in the progression
and metastasis of various cancers, making ROCK a compelling therapeutic target.[1][7][8] RKI-
1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models,
establishing it as a valuable tool for cancer research and a potential clinical candidate.[1][4][5]
This guide provides an in-depth overview of the technical data and methodologies associated
with RKI-1447.

Chemical and Physical Properties

RKI-1447 is a pyridylthiazole-based urea compound.[9] Its properties are summarized below.
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Property Value Reference(s)
1-(3-hydroxybenzyl)-3-(4-

Chemical Name ( _ .y y _ Y3 [10]
(pyridin-4-ylthiazol-2-yl)urea

Molecular Formula C16H14N402S [10][11]

Molecular Weight 326.37 g/mol (Base) [10][11]

Dihydrochloride M.Wt. 399.29 g/mol [12]

CAS Number 1342278-01-6 (Base) [2][11]

Dihydrochloride CAS 1782109-09-4 [13]
Soluble in DMSO (to 100 mM)

Solubility and Water (to 10 mM with [12]
warming)

Purity >98% [12]

Mechanism of Action

RKI-1447 is a Type | kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2.
[1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with
both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the
conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the

transfer of phosphate from ATP to ROCK's downstream substrates.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.axonmedchem.com/2229-rki-1447
https://www.axonmedchem.com/2229-rki-1447
https://en.wikipedia.org/wiki/RKI-1447
https://www.axonmedchem.com/2229-rki-1447
https://en.wikipedia.org/wiki/RKI-1447
https://www.bio-techne.com/p/small-molecules-peptides/rki-1447-dihydrochloride_5061
https://www.medchemexpress.com/rki-1447.html
https://en.wikipedia.org/wiki/RKI-1447
https://www.medchemexpress.com/rki-1447-dihydrochloride.html
https://www.bio-techne.com/p/small-molecules-peptides/rki-1447-dihydrochloride_5061
https://www.bio-techne.com/p/small-molecules-peptides/rki-1447-dihydrochloride_5061
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463757/
https://www.medchemexpress.com/rki-1447.html
https://www.selleckchem.com/products/rki-1447.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463757/
https://aacrjournals.org/cancerres/article/doi/10.1158/0008-5472.CAN-12-0954/650470/am/RKI-1447-is-a-potent-inhibitor-of-the-Rho
https://pubmed.ncbi.nlm.nih.gov/22846914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2663510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ROCK Kinase Inhibition

Binds & Blocks

ATP Binding Site

P

Substrate (e.g., MYPT1)
Phosphorylated Substrate

Click to download full resolution via product page

Figure 1. RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

Inhibitory Activity and Selectivity

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for
ROCK2.[1][2][11] It displays significant selectivity for ROCK over other kinases, even at
concentrations up to 10 uM.[1][2][5]

Table 1: In Vitro Inhibitory Activity of RKI-1447

Target ICso0 Value (nM) Assay Type Reference(s)
ROCK1 14.5 Z-Lyte FRET Assay [1112113]1[11]
ROCK2 6.2 Z-Lyte FRET Assay [1][21[31[11]
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Table 2: Kinase Selectivity Profile of RKI-1447

% Inhibition at 1 pM RKI-

Kinase v Reference(s)
PKA 85.5% [3]
PKN1/PRK1 80.5% [3]

p70S6K 61.9% [3]

AKT1 56.0% [3]

MRCKa 50.4% [3]

MEK No effect (at 10 uM) [11[2]1[5]

S6 Kinase No effect (at 10 uM) [1][2][5]

Pharmacological Effects
In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the
inhibition of key cellular processes that drive cancer progression.

« Inhibition of Substrate Phosphorylation: RKI-1447 treatment leads to a dose-dependent
decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and
Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1]
[21[5][14]

o Selective Cytoskeletal Reorganization: The inhibitor specifically blocks ROCK-mediated
formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It
does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK
and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]

» Anti-Metastatic Properties: RKI-1447 significantly inhibits the migration, invasion, and
anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]
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Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

In Vivo Efficacy

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447
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. Dosage &
Cancer Model Animal Model o . Outcome Reference(s)
Administration
Inhibited tumor
MMTV/neu 200 mg/kg, i.p. growth by 87%;
Breast Cancer o ) [1][3]
transgenic mice daily for 14 days tumors were 7.7-
fold smaller
Colorectal 100 mg/kg, i.p. Efficiently
Carcinoma Xenograft model  every 3 days for blocked CRC [13][15]
(CRC) 14 days tumor growth
Decreased
growth,
Neuroblastoma In vivo models Not specified increased cell [16]

death, and
inhibited N-MYC

Key Experimental Methodologies
In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

o Reaction Setup: Prepare a 15 L reaction volume containing 5 ng of enzyme (ROCK1 or
ROCK?2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, and 0.01% Brij-

35.[3]

o Compound Addition: Add RKI-1447 at various concentrations (typically an 8-point dilution

series performed in duplicate).[3]

e Substrate & ATP: Add the appropriate peptide substrate (1.5 uM for ROCK1, 2 uM for
ROCK2) and ATP (12.5 pM for ROCK1, 50 puM for ROCK2).[3]

¢ Incubation: Incubate the reaction for 1 hour at room temperature.[3]

o Detection: Measure the FRET signal according to the manufacturer's protocol to determine

the extent of phosphorylation.
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e Analysis: Calculate ICso values from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK
substrates within cells.

Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to
adhere.[1][14] Treat cells with vehicle or varying concentrations of RKI-1447 for a specified
time (e.g., 1 hour).[4]

Lysis: Lyse the cells in an appropriate buffer to extract total protein.
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF
membrane.

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and
incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total
protein counterparts, as well as a loading control (e.g., GAPDH or B-actin).

Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and
visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch-Wound Healing)

This assay evaluates the effect of RKI-1447 on cancer cell migration.
e Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[1]

e Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile
pipette tip.

o Treatment: Wash the cells to remove debris and add fresh media containing vehicle or
different concentrations of RKI-1447.[1]
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e Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24,
48 hours).

e Analysis: Measure the area of the wound at each time point to quantify the rate of cell
migration into the empty space. Compare the closure rate between treated and untreated

cells.

In Vivo Antitumor Study Workflow
1. Animal Model Selection
Ge.g., MMTV/neu transgenic miceD

:

2. Tumor Establishment
(Allow tumors to reach a palpable size)

:

3. Group Randomization
(Vehicle Control vs. RKI-1447 Group)

:

4. Treatment Administration
(e.g., 200 mpk RKI-1447, i.p. daily for 14 days)

:

5. Monitoring
(Measure tumor volume and body weight regularly)
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6. Endpoint
(Sacrifice animals after treatment period)

:
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(Compare tumor growth inhibition between groups)
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Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1]
[5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer
cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15]
The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide
a solid foundation for further investigation into its therapeutic potential in oncology and other
diseases driven by aberrant ROCK signaling.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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